2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 4-(4-chlorophenyl)-1,2,5-oxadiazole: This intermediate can be prepared by reacting 4-chlorobenzohydrazide with cyanogen bromide.
Coupling Reaction: The final step involves coupling 4-bromophenoxyacetic acid with 4-(4-chlorophenyl)-1,2,5-oxadiazole under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be susceptible to oxidation and reduction under specific conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products with different substituents replacing the bromine or chlorine atoms.
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Hydrolysis: Carboxylic acids and amines resulting from the cleavage of the amide bond.
Scientific Research Applications
2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl 2-chloroethyl ether: Shares the bromophenyl group but lacks the oxadiazole ring.
4-(4-chlorophenyl)-1,2,5-oxadiazole: Contains the oxadiazole ring but lacks the bromophenoxy group.
Uniqueness
2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O3/c17-11-3-7-13(8-4-11)23-9-14(22)19-16-15(20-24-21-16)10-1-5-12(18)6-2-10/h1-8H,9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOULBSBYFBMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NON=C2NC(=O)COC3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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